

# The Discovery and Development of LML134: A Histamine H3 Receptor Inverse Agonist

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Compound Name:	LML134				
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An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

LML134, chemically identified as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4cyclobutylpiperazine-1-carboxylate, is a novel histamine H3 receptor (H3R) inverse agonist discovered and developed by Novartis.[1][2] It was investigated for the treatment of excessive sleep disorders, such as shift work disorder (SWD).[3] The core concept behind the development of LML134 was to create a potent H3R inverse agonist with a unique pharmacokinetic and pharmacodynamic profile—specifically, high receptor occupancy achieved rapidly, followed by fast disengagement from the receptor.[1][2][4] This "fast-on/fast-off" kinetic profile was strategically designed to provide wakefulness-promoting effects during the day without causing the mechanism-based side effect of insomnia that had plagued other H3R inverse agonists with longer receptor residence times.[1][2][4] Preclinical studies demonstrated promising in vitro potency, selectivity, and a favorable pharmacokinetic profile. LML134 progressed into clinical trials to evaluate its safety, tolerability, and efficacy in promoting wakefulness.[3][5] However, Novartis ultimately discontinued the development of **LML134** for sleep-related diseases for strategic business reasons unrelated to safety concerns.[4] This guide provides a comprehensive overview of the discovery, mechanism of action, and development of **LML134**, summarizing the available preclinical and clinical data.



# Introduction: The Rationale for a Kinetically-Optimized H3R Inverse Agonist

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the synthesis and release of histamine, a key neurotransmitter involved in promoting wakefulness. Inverse agonists of the H3R block this constitutive activity, leading to increased histamine release and enhanced wakefulness. While several H3R inverse agonists have been evaluated for sleep disorders, a common challenge has been mechanism-based insomnia.[1][4] This is often attributed to prolonged receptor occupancy, where the drug remains bound to the receptor for an extended period, continuing its wake-promoting effect into the night.

Novartis's strategy with **LML134** was to engineer a molecule with a specific kinetic profile to overcome this limitation. The goal was a compound that would quickly occupy a high percentage of H3 receptors to exert its therapeutic effect, but then dissociate rapidly, clearing from the target before the desired sleep period.[1][2][4]

# **Preclinical Discovery and Characterization**

The discovery of **LML134** was the result of an extensive medicinal chemistry effort to optimize the safety and pharmacokinetic properties of several chemical series.[6] The optimization process led to the identification of **LML134** as a lead candidate with excellent drug-like properties, including good water solubility and permeability, predictive of good brain penetration.[5]

## **In Vitro Pharmacology**

The following tables summarize the key in vitro pharmacological data for **LML134**.

Parameter	Value	Assay Type	
hH3R Ki (nM)	0.3	cAMP Functional Assay	
hH3R Ki (nM)	12	Radioligand Binding Assay	

Table 1: In Vitro Potency of **LML134** at the Human Histamine H3 Receptor[5]



**LML134** demonstrated high selectivity for the H3 receptor, as confirmed in a screening panel of 137 other targets, including the histamine H1, H2, and H4 receptors, and the hERG channel.[5]

#### **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **LML134** was evaluated in rats, demonstrating rapid oral absorption and clearance.[5]

Parameter	Value	Species	Route of Administration
Tmax (hours)	0.5	Rat	Oral
Fraction Absorbed (%)	44	Rat	Oral
Terminal Half-life (t1/2) (hours)	0.44	Rat	Intravenous
Plasma Protein Binding (Fu, %)	39.0	Rat	-
Plasma Protein Binding (Fu, %)	57.6	Dog	-
Plasma Protein Binding (Fu, %)	33.6	Human	-

Table 2: Preclinical Pharmacokinetic Parameters of LML134[5]

Metabolism studies using rat liver microsomes indicated that **LML134** is metabolized into three main metabolites.[5]

# **Mechanism of Action and Signaling Pathway**

**LML134** functions as an inverse agonist at the histamine H3 receptor. This means it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. The H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



By acting as an inverse agonist, **LML134** blocks this inhibitory signaling, leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels. This ultimately results in the disinhibition of histamine release from presynaptic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. The increased synaptic histamine then activates postsynaptic H1 receptors, which are excitatory and promote wakefulness.

Caption: LML134 Mechanism of Action at the Histaminergic Synapse.

# **Clinical Development**

**LML134** progressed into clinical development to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

#### **Phase I Studies**

A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending oral dose study was conducted in healthy volunteers (NCT02334449) to evaluate the safety, tolerability, and pharmacokinetics of **LML134**.[5]

Another study in healthy male volunteers (ages 25-55) used positron emission tomography (PET) with the radioligand [11C]MK-8278 to characterize the regional brain H3 receptor occupancy following a single oral dose of **LML134**.[7] The primary objective was to determine the optimal dose for receptor binding.[7]

## Phase II Proof-of-Concept Study in Shift Work Disorder

A randomized, double-blind, placebo-controlled, cross-over, multi-center proof-of-concept study (CLML134X2201; NCT03141086) was initiated to assess the wakefulness-promoting effect, safety, and tolerability of LML134 in patients with Shift Work Disorder (SWD).[3]

Key aspects of the study:

- Participants: 24 men and women who worked night shifts.[3]
- Intervention: Participants received both LML134 and a placebo at different times.[3]
- Primary Outcome: To determine if participants were less sleepy at night after taking LML134 compared to placebo.[3]



#### **Results Summary:**

- Efficacy: Participants were reported to be less sleepy at night after taking **LML134** compared to the placebo.[3] The effect on sleepiness was less pronounced at approximately 9.5 hours post-dose.[3]
- Pharmacokinetics: LML134 reached its maximum concentration in the blood approximately 3 hours after administration.[3]
- Safety: **LML134** was concluded to be safe for the participants in this trial.[3] The most common adverse event reported was headache.[3]

Study Termination: The trial, which began in July 2017, was stopped early in September 2018. The sponsor, Novartis, decided to halt all research on **LML134** in people with sleep-related diseases for business reasons, not due to safety concerns.

Clinical Trial ID	Phase	Status	Indication	Key Findings
NCT02334449	Phase I	Completed	Healthy Volunteers	Assessed safety, tolerability, and pharmacokinetic s of single and multiple ascending doses.
NCT03141086	Phase II	Terminated	Shift Work Disorder	LML134 was associated with reduced sleepiness compared to placebo; most common adverse event was headache. Terminated for business reasons.



#### Table 3: Summary of LML134 Clinical Trials

## **Experimental Protocols**

While the specific, detailed protocols used by Novartis in the development of **LML134** are not publicly available, this section outlines generalized methodologies for the key assays based on standard industry practices.

## [3H]-Nα-methylhistamine Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound (**LML134**) to displace a radiolabeled ligand from the H3 receptor.

#### Generalized Protocol:

- Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared.
- Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration
  of [3H]-Nα-methylhistamine and varying concentrations of the test compound.
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
- Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.

# **cAMP Functional Assay**



This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels.

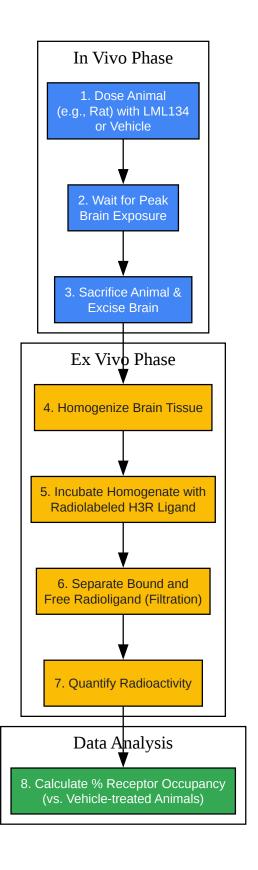
Generalized Protocol for an Inverse Agonist:

- Cell Culture: Cells expressing the H3 receptor are cultured in a multi-well plate.
- Compound Addition: The cells are treated with varying concentrations of the test compound (LML134).
- Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
- cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a
  competitive immunoassay, often employing technologies like HTRF (Homogeneous TimeResolved Fluorescence) or AlphaScreen. In these assays, cAMP from the cells competes
  with a labeled cAMP tracer for binding to a specific antibody.
- Data Analysis: A decrease in the assay signal corresponds to an increase in intracellular cAMP. The data is used to generate a dose-response curve and determine the EC50 and the maximal effect (Emax) of the compound.

## **Ex Vivo Receptor Occupancy Assay**

This assay measures the percentage of target receptors in the brain that are bound by a drug after in vivo administration.





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Caption: Generalized Workflow for an Ex Vivo Receptor Occupancy Assay.



#### Conclusion

The discovery and development of **LML134** by Novartis represents a scientifically driven approach to address a known challenge in the pharmacology of H3R inverse agonists. The focus on a "fast-on/fast-off" kinetic profile to mitigate the risk of insomnia was a rational and innovative strategy. Preclinical data supported the desired profile, showing good potency, selectivity, and rapid pharmacokinetics. While the early clinical results in patients with Shift Work Disorder were promising in terms of a wake-promoting effect and a tolerable safety profile, the program was ultimately discontinued for non-clinical, business-related reasons. The story of **LML134** provides valuable insights into the complexities of drug development, where even scientifically sound and clinically promising candidates may not reach the market due to strategic portfolio decisions. The data that is publicly available for **LML134** contributes to the broader understanding of H3R pharmacology and the importance of kinetic considerations in GPCR drug design.

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